3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine
Description
The exact mass of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is 350.19674274 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-12-14(2)26(23-13)17-5-4-16(21-22-17)24-8-10-25(11-9-24)18-15(3)19-6-7-20-18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKAFKIKBZFBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can react differently with nitrogen bases having different numbers of labile hydrogen atoms. For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles. Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives.
Biochemical Pathways
The formation of new 4,5-diaminopyrazole derivatives suggests that it may influence pathways involving these derivatives.
Result of Action
Similar compounds have shown antimicrobial activity against various pathogenic bacteria and fungi
Action Environment
Similar compounds have been found to exhibit great thermal stability, suggesting that they may be resistant to changes in temperature.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article delves into the biological activity of this specific compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 319.41 g/mol
Structural Features
The compound features:
- A pyrazole ring (3,5-dimethyl-1H-pyrazole)
- A pyridazine moiety
- A piperazine substituent connected to a methylpyrazine
These structural components contribute to its biological activity through various mechanisms of action.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against several cancer cell lines. For instance, a study reported that compounds with similar structures inhibited the growth of human cancer cells by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18.0 | Inhibition of proliferation via ROS |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammatory markers in vitro. A study highlighted that similar pyrazole compounds significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB, which is crucial in inflammation and cancer progression.
- Induction of Oxidative Stress : Certain derivatives generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Case Study 1: Antitumor Efficacy
A recent experimental study evaluated the antitumor efficacy of a related pyrazole derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with a significant reduction observed at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers treated RAW 264.7 macrophages with the compound and assessed cytokine production. Results showed a marked decrease in TNF-α production compared to controls, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
